

Analytical methods for the characterization of Benzene-1,3-disulfonamide

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Compound of Interest

Compound Name: Benzene-1,3-disulfonamide

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A Comprehensive Guide to the Analytical Characterization of Benzene-1,3-disulfonamide

For researchers, scientists, and professionals in drug development, the thorough characterization of pharmaceutical intermediates and active ingredients is paramount. **Benzene-1,3-disulfonamide**, a key structural motif in various pharmacologically active compounds, requires a suite of analytical methods to ensure its identity, purity, and stability. This guide provides a comparative overview of the primary analytical techniques for the characterization of **Benzene-1,3-disulfonamide**, complete with experimental protocols and performance data.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to characterize **Benzene-1,3-disulfonamide**. The choice of method depends on the specific information required, such as qualitative identification, quantitative determination of purity, or structural elucidation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Thermal Analysis (TGA/DSC), and Elemental Analysis.

Table 1: Comparison of Analytical Methods for **Benzene-1,3-disulfonamide** Characterization

Method	Purpose	Advantages	Disadvantages
HPLC	Purity determination and quantification	High sensitivity, excellent resolution, and accuracy for quantitative analysis.	Requires reference standards for quantification.
NMR	Structural elucidation and identification	Provides detailed structural information, enabling unambiguous identification.	Lower sensitivity compared to other methods.
FTIR	Functional group identification	Fast, non-destructive, and provides characteristic fingerprint spectra.	Limited structural information, primarily for functional groups.
MS	Molecular weight determination and structural information	High sensitivity and provides molecular weight and fragmentation patterns for structural clues.	May require derivatization for volatile compounds in GC-MS.
TGA/DSC	Thermal stability and melting point	Provides information on thermal decomposition and phase transitions.	Does not provide structural information.
Elemental Analysis	Determination of elemental composition	Confirms the elemental formula of the compound.	Does not provide information on the molecular structure.

Quantitative Performance Data

The performance of quantitative methods is crucial for quality control. Below is a summary of typical performance data for the HPLC analysis of sulfonamide compounds, which can be considered representative for **Benzene-1,3-disulfonamide**.

Table 2: Typical Quantitative Performance Data for HPLC Analysis of Sulfonamides

Parameter	Typical Value
Linearity (r^2)	> 0.999[1]
Limit of Detection (LOD)	0.05 - 0.2 $\mu\text{g/mL}$ [1][2]
Limit of Quantification (LOQ)	0.15 - 0.6 $\mu\text{g/mL}$ [1][2]
Accuracy (Recovery)	95 - 105%[1]
Precision (RSD)	< 2%

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are representative protocols for the key experiments.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of **Benzene-1,3-disulfonamide**.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL .
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
- Experiments: Acquire ^1H NMR and ^{13}C NMR spectra. Additional 2D NMR experiments like COSY and HSQC can be performed for more detailed structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the rapid identification of functional groups.

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Analysis: Scan the sample over the range of 4000-400 cm^{-1} .
- Expected Peaks: Look for characteristic absorption bands for N-H stretching (around 3300-3400 cm^{-1}), S=O stretching (around 1350-1300 cm^{-1} and 1160-1120 cm^{-1}), and aromatic C-H and C=C vibrations.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for identification, particularly of any volatile impurities. For non-volatile compounds like sulfonamides, derivatization is often necessary.[4]

- Derivatization (if necessary): React the sample with a derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent) to increase volatility and thermal stability.
- Instrumentation: A GC-MS system.

- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An appropriate temperature gradient to separate the components.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the material's stability and thermal transitions.

- Instrumentation: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).
- Sample Preparation: Place a small amount of the sample (5-10 mg) in an aluminum pan.
- TGA Method: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the decomposition temperature.
- DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) to determine the melting point and other thermal events.

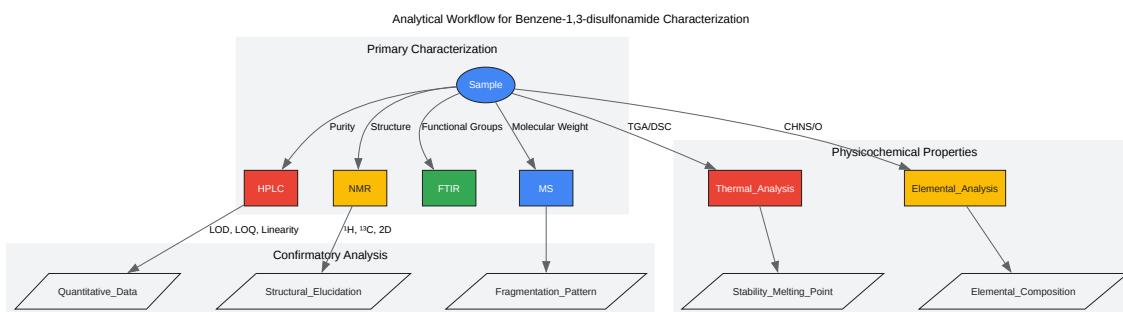
Elemental Analysis

This technique confirms the elemental composition of the molecule.

- Instrumentation: A CHNS/O elemental analyzer.
- Method: Combustion analysis, where the sample is burned in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[\[5\]](#)
- Expected Composition for C₆H₈N₂O₄S₂: C, 30.50%; H, 3.41%; N, 11.86%; O, 27.09%; S, 27.14%.

Visualizing the Analytical Workflow

A logical workflow ensures a comprehensive characterization of **Benzene-1,3-disulfonamide**.



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Caption: Workflow for the comprehensive analytical characterization of **Benzene-1,3-disulfonamide**.

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